molecular formula C29H25NO2S B2958831 1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde CAS No. 477887-78-8

1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B2958831
CAS No.: 477887-78-8
M. Wt: 451.58
InChI Key: ZPEGRZOMFNIGAF-UHFFFAOYSA-N
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Description

The compound 1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde is a sophisticated, multi-substituted indole derivative designed for advanced pharmaceutical and medicinal chemistry research. Its complex structure, featuring a 6,7-dihydro-1H-indole core functionalized with a carbaldehyde group and diverse aryl substituents, makes it a valuable scaffold for probing biological mechanisms and developing novel therapeutic agents. Indole-based compounds are prevalent in drug discovery due to their wide range of biological activities . This compound is of particular interest in neuroscience research. Similar indole hybrids have demonstrated significant potential as multi-target agents for complex neurological disorders, showing potent inhibitory effects on key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the management of neurodegenerative conditions . Furthermore, the structural motifs present in this molecule suggest potential for anticancer application. Various indole alkaloids, such as vinblastine, are well-established in oncology, and synthetic indole derivatives continue to be explored for their efficacy against cancer cells . As a key intermediate, this chemical enables the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. It is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(3-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO2S/c1-20-7-6-10-25(17-20)33-29-22(19-31)11-16-27-26(29)18-28(21-8-4-3-5-9-21)30(27)23-12-14-24(32-2)15-13-23/h3-10,12-15,17-19H,11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEGRZOMFNIGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde involves a multi-step synthetic pathway. The starting materials are typically 4-methoxybenzaldehyde, 3-methylbenzenethiol, and indole derivatives, which undergo a series of reactions including:

  • Condensation Reactions: : Formation of intermediates through nucleophilic attack.

  • Cyclization Reactions: : Formation of the indole ring.

  • Aldehyde Functionalization: : Incorporation of the aldehyde group in the final product.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and catalytic processes are often employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction of the aldehyde group to a primary alcohol is a common transformation.

  • Substitution: : Electrophilic aromatic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Bromine, chlorine for halogenation.

Major Products Formed

Scientific Research Applications

1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde is utilized in numerous scientific research areas:

  • Medicinal Chemistry: : As a lead compound for developing new pharmaceuticals.

  • Biology: : In studies of cellular processes and enzyme interactions.

  • Industry: : In the manufacture of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. Its mechanism of action involves:

  • Molecular Targets: : Binding to specific enzymes or receptors in biological systems.

  • Pathways: : Modulating biochemical pathways, affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Key structural analogs include indole derivatives with variations in substituents, saturation, and functional groups. Below is a comparative analysis based on synthesis, spectral data, and physicochemical properties:

Compound Core Structure Substituents Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Target compound 6,7-dihydroindole 1-(4-MeOPh), 2-Ph, 4-(3-MePhS), 5-CHO Carbaldehyde, sulfide ~457.56 (calc.) Not reported
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (, Compound 3) Aromatic indole 2-Carboxamide, 5-F, N-linked benzophenone Carboxamide, fluorine 358.37 249–250
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (, Compound 4) Aromatic indole 2-Carboxamide, 5-F, N-linked 4-methylbenzophenone Carboxamide, fluorine 372.39 233–234
N-((E)-{1-(4-MeOPh)-4-[(4-MePhS)]-2-Ph-6,7-dihydro-1H-indol-5-yl}methylidene)-2-propanamine () 6,7-dihydroindole 1-(4-MeOPh), 2-Ph, 4-(4-MePhS), 5-imine Imine, sulfide ~469.62 (calc.) Not reported

Observations :

  • Saturation vs.
  • Functional Group Reactivity : The carbaldehyde group (target) is more electrophilic than the carboxamide groups in Compounds 3 and 4, enabling nucleophilic additions (e.g., imine formation, as in ) .
  • Substituent Position Effects : The 3-methylphenylsulfanyl group (target) introduces meta-substitution steric effects, whereas the para-substituted 4-methylphenylsulfanyl group in may alter crystal packing or intermolecular interactions.
Spectral and Analytical Data
  • NMR : The target’s $ ^1H $-NMR would show deshielded aldehyde protons (~9–10 ppm), distinct from the carboxamide NH signals (~12 ppm) in Compounds 3 and 4 .
  • IR : Strong C=O stretch (~1700 cm$ ^{-1} $) for the carbaldehyde vs. amide C=O (~1660 cm$ ^{-1} $) in analogs .
  • MS : Molecular ion peaks align with calculated masses (e.g., Compound 3: [M+H]$ ^+ $ at 359.12 vs. calc. 359.12) .
Physicochemical Properties
  • Solubility : The carbaldehyde group may enhance polarity relative to carboxamides, but the dihydroindole core and hydrophobic substituents (e.g., 3-methylphenylsulfanyl) likely limit aqueous solubility.
  • Stability : The aldehyde group is prone to oxidation, whereas carboxamides (Compounds 3/4) are more stable under ambient conditions .

Biological Activity

The compound 1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde (CAS No. 477869-28-6) is a complex organic molecule with potential biological activities. Its structure features multiple aromatic rings and a sulfur atom, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its anticancer properties, antimicrobial effects, and mechanisms of action.

Molecular Structure

The molecular formula of the compound is C37H34N2OSC_{37}H_{34}N_2OS, with a molecular weight of approximately 554.74 g/mol. The structural complexity includes various functional groups that may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this indole derivative. For instance, related indole derivatives have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-72.3
DoxorubicinHCT-1163.23

The presence of methoxy and sulfur-containing groups is believed to enhance the cytotoxic effects by modulating cell signaling pathways and inducing apoptosis in cancer cells .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Cell Proliferation : Indole derivatives often interfere with cell cycle progression, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : Many indoles activate apoptotic pathways, which can be crucial for eliminating malignant cells.
  • Targeting Specific Proteins : The compound may interact with proteins involved in cancer cell survival, such as Bcl-2 family proteins, thus promoting apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, the compound's structural features suggest potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various pathogens:

PathogenActivity
E. coliModerate
S. aureusStrong
C. albicansModerate

The presence of the methoxy group and sulfur atom is thought to enhance membrane permeability and disrupt microbial cell functions .

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Indole Derivatives : A study found that indole derivatives exhibited significant cytotoxicity against human glioblastoma cells (U251) and melanoma cells (WM793). The presence of electron-donating groups like methoxy was critical for enhancing activity .
  • Antimicrobial Evaluation : Another study evaluated a series of thiazole-linked indoles against pathogenic bacteria and fungi, revealing that structural modifications could lead to improved antimicrobial efficacy .

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